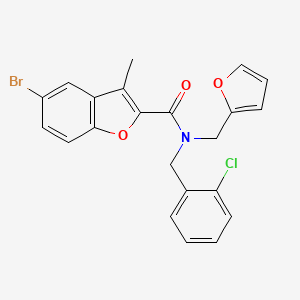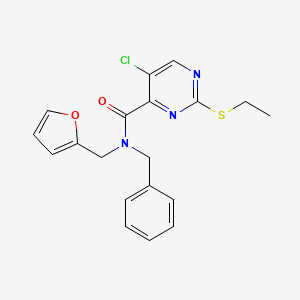
5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of bromine, chlorine, and furan moieties, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
Chlorobenzylation: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Furan-2-ylmethylation: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a suitable base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides and bases such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s structural complexity and potential biological activity make it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Biological Studies: The compound can be used as a tool to study biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or chemical intermediates.
作用機序
The mechanism of action of 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine, chlorine, and furan moieties suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
- 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
- 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxylic acid
- 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of bromine, chlorine, and furan moieties, along with the benzofuran core, contributes to its distinct chemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H17BrClNO3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC名 |
5-bromo-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrClNO3/c1-14-18-11-16(23)8-9-20(18)28-21(14)22(26)25(13-17-6-4-10-27-17)12-15-5-2-3-7-19(15)24/h2-11H,12-13H2,1H3 |
InChIキー |
JFZSXFIMHICMRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-ethoxyphenyl)-7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416475.png)
![N-(2,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416477.png)
![7-{[(2-Chloro-4,5-difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11416481.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416496.png)
![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416498.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416500.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B11416508.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416518.png)
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11416520.png)
![Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11416528.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416532.png)
![Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11416535.png)
![4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416540.png)
